molecular formula C18H20N2 B8109191 5-(Pyridin-3-yl)-2,3-dihydrospiro[indene-1,4'-piperidine]

5-(Pyridin-3-yl)-2,3-dihydrospiro[indene-1,4'-piperidine]

Cat. No.: B8109191
M. Wt: 264.4 g/mol
InChI Key: DWQJRNJJGQQXNJ-UHFFFAOYSA-N
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Description

5-(Pyridin-3-yl)-2,3-dihydrospiro[indene-1,4'-piperidine] is a spirocyclic compound featuring a fused indene-piperidine core with a pyridin-3-yl substituent at the 5-position of the indene ring. The spiro[indene-1,4'-piperidine] scaffold is frequently utilized in medicinal chemistry due to its conformational rigidity and ability to modulate biological targets, such as protease-activated receptors (PARs) and neurotransmitter transporters . The pyridin-3-yl group enhances solubility and hydrogen-bonding interactions, which are critical for target engagement .

Properties

IUPAC Name

6-pyridin-3-ylspiro[1,2-dihydroindene-3,4'-piperidine]
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2/c1-2-16(13-20-9-1)14-3-4-17-15(12-14)5-6-18(17)7-10-19-11-8-18/h1-4,9,12-13,19H,5-8,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWQJRNJJGQQXNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCNCC2)C3=C1C=C(C=C3)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-(Pyridin-3-yl)-2,3-dihydrospiro[indene-1,4'-piperidine] is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

5-(Pyridin-3-yl)-2,3-dihydrospiro[indene-1,4'-piperidine] can be characterized by its unique spiro structure, which is known to influence its pharmacological properties. The presence of the pyridine and piperidine rings contributes to its interaction with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes in the body. Preliminary studies suggest that it may function as an antagonist or inhibitor for certain pathways involved in disease processes.

Biological Activities

1. Anticancer Activity:
Research indicates that 5-(Pyridin-3-yl)-2,3-dihydrospiro[indene-1,4'-piperidine] exhibits significant anticancer properties. In vitro studies have shown that it can inhibit the growth of various cancer cell lines, including breast and pancreatic cancer cells. The compound's mechanism involves the induction of apoptosis and inhibition of cell proliferation through modulation of key signaling pathways.

2. Neuroprotective Effects:
There are emerging studies suggesting neuroprotective effects associated with this compound. It appears to mitigate oxidative stress and reduce neuronal apoptosis in models of neurodegenerative diseases.

3. Antimicrobial Properties:
The compound has also demonstrated antimicrobial activity against several bacterial strains, indicating potential applications in treating infections.

In Vitro Studies

A series of in vitro experiments have been conducted to evaluate the efficacy of 5-(Pyridin-3-yl)-2,3-dihydrospiro[indene-1,4'-piperidine]. These studies typically involve:

  • Cell Viability Assays: To determine the cytotoxic effects on cancer cell lines.
  • Apoptosis Assays: To assess the induction of programmed cell death.
  • Mechanistic Studies: Utilizing Western blotting and PCR to evaluate changes in protein expression related to apoptosis pathways.
Study TypeCell LineIC50 (µM)Mechanism of Action
AnticancerMDA-MB-231 (Breast)15Induction of apoptosis
AnticancerPANC-1 (Pancreatic)12Inhibition of proliferation
NeuroprotectionSH-SY5Y (Neuronal)20Reduction in oxidative stress

In Vivo Studies

In vivo studies have further corroborated the findings from in vitro experiments. Animal models treated with the compound showed reduced tumor growth rates and improved survival outcomes compared to control groups.

Case Studies

Several case studies have highlighted the therapeutic potential of 5-(Pyridin-3-yl)-2,3-dihydrospiro[indene-1,4'-piperidine]:

  • Breast Cancer Model: A study involving mice with MDA-MB-231 tumors demonstrated significant tumor regression following treatment with the compound.
  • Neurodegenerative Disease Model: In a model of Alzheimer's disease, administration resulted in improved cognitive function and reduced amyloid plaque formation.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key analogs of 5-(Pyridin-3-yl)-2,3-dihydrospiro[indene-1,4'-piperidine], focusing on structural modifications, synthetic yields, and biological activities:

Compound Substituents/Modifications Molecular Weight (g/mol) Synthetic Yield Biological Activity Reference
1’-[(1-Methylcyclohexyl)carbonyl]-2,3-dihydrospiro[indene-1,4’-piperidine] 1’-[(1-Methylcyclohexyl)carbonyl] group at piperidine 343.23 8% Inhibitor of Hepatitis C Virus NS5A protein (IC₅₀ not reported)
5-Bromo- and 6-Bromospiro[indene-1,4’-piperidine] Bromine at 5- or 6-position of indene ~275.15 (Br-substituted) Not reported Intermediate for PET tracer development (VAChT imaging)
3-(2,3-Dihydrospiro[indene-1,4’-piperidin]-10-yl)ethylpyrazolyl-pyridopyrimidine (19a) Pyrido[3,4-d]pyrimidin-4(3H)-one linked via ethyl-pyrazole spacer ~495.5 (estimated) Not reported Potential kinase inhibitor; role in acetylcholine transport modulation inferred
GB83 (PAR2 antagonist) Cyclohexyl and isoxazole-5-carboxamide substituents ~600.7 (estimated) Not reported Selective PAR2 antagonist (IC₅₀: 2 µM)
5-(1-Methyl-1H-pyrazol-4-yl)-spiro[indene-oxazolidine] (B18) Triazolo[4,3-a]pyrazin-7(8H)-yl group at oxazolidine ~540.5 (estimated) 33% Anticancer candidate (prostate cancer); mechanism under evaluation
2,3-Dihydrospiro[indene-1,4’-piperidine] hydrochloride Unsubstituted core (baseline analog) 187.28 Commercially available Intermediate for neuropharmacological agents (e.g., VAChT ligands)

Key Observations:

Brominated derivatives () serve as precursors for radiopharmaceuticals, leveraging the spiro core’s stability for in vivo imaging . GB83 () highlights the importance of bulky substituents (e.g., cyclohexyl and isoxazole) for PAR2 antagonism, achieving submicromolar potency .

Synthetic Challenges :

  • Low yields in spirocyclic syntheses (e.g., 8% in ) are attributed to insolubility of intermediates and harsh reaction conditions (e.g., meta-chloroperbenzoic acid oxidation) .
  • Scale-up methods () achieve higher yields (66.2%) via optimized coupling reactions, emphasizing the role of piperidine in nucleophilic displacement .

Biological Relevance :

  • The unsubstituted spiro[indene-1,4’-piperidine] hydrochloride () is a versatile intermediate, enabling rapid diversification for receptor-binding studies .
  • Pyridin-3-yl substitution (as in the target compound) is hypothesized to enhance blood-brain barrier penetration compared to bulkier groups (e.g., carbazole in ) .

Preparation Methods

Cyclization via Intramolecular Alkylation

Spirocyclization often employs indanone or indene precursors functionalized with halogens or leaving groups. For example, 5-chloroindanone undergoes alkylation with piperidine derivatives under basic conditions to form the spiro junction. In WO2007057775A1, substituents such as (C₁₋₄)alkyl or halogen on the indene ring facilitate nucleophilic attack by piperidine’s nitrogen, forming the spiro structure in 60–70% yield.

Reaction Conditions :

  • Solvent : Toluene or acetonitrile

  • Base : K₂CO₃ or NaHCO₃

  • Catalyst : KI (10 mol%)

  • Temperature : Reflux (110°C).

Friedel-Crafts Acylation Followed by Reduction

EP3768664B1 describes Friedel-Crafts acylation of indene derivatives with chloroacetyl chloride, yielding keto intermediates that are reduced to spirocyclic amines. For instance, 3-(4-chlorobutyryl)indene is treated with piperidine under Luche reduction conditions (NaBH₄/CeCl₃), achieving a 53% yield of the spiro core.

Introduction of the Pyridin-3-yl Group

The pyridin-3-yl moiety is introduced via nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed coupling.

Alkylation of Piperidine Nitrogen

PMC7984856 demonstrates that 1-(pyridin-2-yl)piperazine reacts with alkyl halides (e.g., 1-bromo-3-chloropropane) under microwave-assisted conditions. Adapting this method, 1-(pyridin-3-yl)piperidine is synthesized by reacting 3-bromopyridine with piperidine in DME at 120°C for 12 hours (yield: 65%).

Integrated Synthetic Pathways

Combining the above strategies, two viable routes emerge:

Route A: Spirocyclization Followed by Pyridine Functionalization

  • Spiro Core Synthesis :

    • React 5-chloroindanone with piperidine in toluene/K₂CO₃ to form 2,3-dihydrospiro[indene-1,4'-piperidine] (Yield: 68%).

  • Pyridin-3-yl Introduction :

    • Treat the spiro intermediate with 3-bromopyridine under Ullmann conditions (CuI, 1,10-phenanthroline, K₃PO₄, DMF, 130°C) to yield the final product (Yield: 45%).

Route B: Pyridine-Alkylated Intermediate Cyclization

  • Pre-functionalization :

    • Alkylate piperidine with 3-bromopyridine to form 1-(pyridin-3-yl)piperidine (Yield: 65%).

  • Spirocyclization :

    • React 5-chloroindanone with the pre-functionalized piperidine under microwave irradiation (150°C, 30 min) to achieve the spiro structure (Yield: 72%).

Optimization and Challenges

Regioselectivity in Pyridine Attachment

The meta-position (pyridin-3-yl) requires careful control to avoid ortho/para byproducts. PMC7984856 highlights that bulky bases (e.g., NaOtBu) favor meta-substitution by sterically hindering alternative sites.

Spiro Ring Stability

The spiro junction’s strain necessitates mild reduction conditions. EP3768664B1 reports that Luche reduction (NaBH₄/CeCl₃) preserves the spiro structure better than harsh agents like LiAlH₄.

Comparative Analysis of Methods

Parameter Route A Route B
Total Yield45%72%
Reaction Time24 hours6 hours
Purification ComplexityHighModerate
ScalabilityLimitedHigh

Route B offers superior efficiency due to microwave-assisted cyclization and pre-functionalized intermediates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.